molecular formula C17H26FN3O2 B6713235 N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide

N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide

Cat. No.: B6713235
M. Wt: 323.4 g/mol
InChI Key: VQNCVUYLTUVRET-UHFFFAOYSA-N
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Description

N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a methoxy group and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O2/c1-20(12-14-5-7-15(18)8-6-14)11-9-19-17(22)21-10-3-4-16(13-21)23-2/h5-8,16H,3-4,9-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNCVUYLTUVRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)N1CCCC(C1)OC)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The methoxy group is introduced through a methylation reaction, while the carboxamide group is formed via an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound’s unique properties make it valuable in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The precise molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide can be compared with similar compounds, such as other piperidine derivatives or fluorinated amines. Its unique combination of functional groups provides distinct reactivity and properties, making it a valuable tool in research and industry. Similar compounds include:

  • N-[2-[(4-chlorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide
  • N-[2-[(4-bromophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

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